molecular formula C16H27FN2OSi B1440396 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine CAS No. 1228666-47-4

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine

Cat. No.: B1440396
CAS No.: 1228666-47-4
M. Wt: 310.48 g/mol
InChI Key: OBODMQKCOATHFD-UHFFFAOYSA-N
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Description

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine is a chemical compound with the empirical formula C16H27IN2OSi . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 418.39 g/mol . The SMILES string representation of the molecule is CC(C)(C)Si(C)OCC1CCN(C1)c2ncccc2I . The InChI representation is 1S/C16H27IN2OSi/c1-16(2,3)21(4,5)20-12-13-8-10-19(11-13)15-14(17)7-6-9-18-15/h6-7,9,13H,8,10-12H2,1-5H3 .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid . Unfortunately, the available resources do not provide more detailed physical and chemical properties.

Scientific Research Applications

Synthesis and Antibacterial Activity

One area of application involves the synthesis of fluoronaphthyridines and quinolones, compounds known for their antibacterial properties. The introduction of chiral aminopyrrolidine substituents, similar to the structural motif found in "2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine," has been demonstrated to be critical for maintaining and enhancing antibacterial activity. These compounds have shown promise in preclinical evaluations due to their potent in vitro and in vivo activities against various bacterial strains (Di Cesare et al., 1992).

Role in Synthesis of N-Acetylglucosaminidase Inhibitors

Another significant application is in the synthesis of inhibitors for enzymes like N-Acetylglucosaminidase, where derivatives of this compound serve as key intermediates. These inhibitors have potential therapeutic implications, including the treatment of disorders associated with abnormal enzymatic activity (Schumacher-Wandersleb et al., 1994).

Development of Marine Alkaloid Intermediates

The compound has also been used in the synthesis of chiral intermediates for marine alkaloids, such as batzelladines A and B, highlighting its versatility in the preparation of complex natural products. These applications underscore the importance of such compounds in facilitating the synthesis of biologically active molecules with potential therapeutic uses (Guo et al., 2017).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s important to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

Mechanism of Action

Properties

IUPAC Name

tert-butyl-[[1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27FN2OSi/c1-16(2,3)21(4,5)20-12-13-9-10-19(11-13)15-8-6-7-14(17)18-15/h6-8,13H,9-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBODMQKCOATHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27FN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673604
Record name 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-47-4
Record name 2-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-6-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine
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2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine
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2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine
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2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine
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2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine
Reactant of Route 6
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2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine

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